Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate
CAS No.:
Cat. No.: VC15963125
Molecular Formula: C11H9N3O2
Molecular Weight: 215.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9N3O2 |
|---|---|
| Molecular Weight | 215.21 g/mol |
| IUPAC Name | ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C11H9N3O2/c1-2-16-11(15)9-6-13-14-7-8(5-12)3-4-10(9)14/h3-4,6-7H,2H2,1H3 |
| Standard InChI Key | KVLOMFKLAYWRDI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C2C=CC(=CN2N=C1)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture and Functional Groups
Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate features a bicyclic framework comprising a pyrazole ring fused to a pyridine moiety. Key substituents include:
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Cyano group (-C≡N) at the 6-position of the pyridine ring, enhancing electrophilicity and hydrogen-bonding potential.
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Ethoxycarbonyl group (-COOEt) at the 3-position of the pyrazole ring, contributing to lipophilicity and steric bulk.
The planar structure facilitates π-π stacking interactions, while the electron-withdrawing cyano and ester groups create regions of partial positive charge, enabling nucleophilic attack in synthetic modifications .
Physicochemical Profile
Table 1 summarizes critical physicochemical parameters derived from computational and experimental data:
The moderate LogP value indicates balanced lipophilicity, suggesting adequate membrane permeability for biological activity. The absence of hydrogen bond donors and high acceptor count may limit blood-brain barrier penetration but enhance solubility in polar solvents .
Synthesis and Structural Modifications
General Synthetic Routes
While no explicit protocols for Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate are documented, analogous pyrazolo[1,5-a]pyridines are typically synthesized through:
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Cyclocondensation Reactions: Combining α,β-unsaturated carbonyl compounds with hydrazine derivatives to form the pyrazole ring .
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Palladium-Catalyzed Cross-Couplings: Introducing substituents like cyano groups via Suzuki-Miyaura or Buchwald-Hartwig reactions .
A hypothetical synthesis pathway (Figure 1) could involve:
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Pyridine Ring Construction: Starting from 2-aminopyridine, followed by nitration and reduction to introduce the cyano group.
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Pyrazole Annulation: Reacting with ethyl acetoacetate under acidic conditions to form the fused pyrazole ring .
Key Synthetic Challenges
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Regioselectivity: Ensuring correct positioning of the cyano and ethoxycarbonyl groups during cyclization.
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Functional Group Compatibility: Protecting the cyano group during esterification steps to prevent hydrolysis .
Biological Activity and Mechanistic Insights
Kinase Inhibition Profile
Pyrazolo[1,5-a]pyridines are established kinase inhibitors, targeting ATP-binding pockets. The ethoxycarbonyl group may occupy hydrophobic regions, while the cyano group stabilizes interactions with catalytic lysines (e.g., EGFR T790M mutation). Table 2 compares inhibitory activities of related compounds:
*Estimated based on structural similarity.
Pharmacokinetic and Toxicological Considerations
Metabolic Stability
The ester group is susceptible to hydrolysis by carboxylesterases, potentially generating the carboxylic acid derivative as a major metabolite. Cyano groups generally resist first-pass metabolism but may undergo slow conversion to amides via cytochrome P450-mediated oxidation .
Toxicity Profile
Limited data exist for this compound, but related pyrazolo[1,5-a]pyridines show moderate cytotoxicity (IC₅₀ > 50 µM in HepG2 cells) . The cyano group raises concerns about cyanide release under extreme pH conditions, necessitating stability studies in physiological buffers.
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